molecular formula C26H21ClF3N5O5S B11452586 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide

Cat. No.: B11452586
M. Wt: 608.0 g/mol
InChI Key: FXISFDPFTURFDR-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodioxole and pyrimidine intermediates, followed by their sulfonylation and subsequent coupling with the pyrazole derivative. The final step involves the formation of the propanamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or halogenated sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and sulfonyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H21ClF3N5O5S

Molecular Weight

608.0 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]propanamide

InChI

InChI=1S/C26H21ClF3N5O5S/c1-15-10-23(34-35(15)13-16-2-5-18(27)6-3-16)33-24(36)8-9-41(37,38)25-31-19(12-22(32-25)26(28,29)30)17-4-7-20-21(11-17)40-14-39-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,33,34,36)

InChI Key

FXISFDPFTURFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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